molecular formula C13H14ClN B2493490 2,3-dihydro-1H-phenalen-1-amine hydrochloride CAS No. 2089257-06-5

2,3-dihydro-1H-phenalen-1-amine hydrochloride

Cat. No.: B2493490
CAS No.: 2089257-06-5
M. Wt: 219.71
InChI Key: XFXGDIQKIHAQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-phenalen-1-amine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl and a molecular weight of 219.71 g/mol . It is a hydrochloride salt form of 2,3-dihydro-1H-phenalen-1-amine, which is a derivative of phenalene. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

The synthesis of 2,3-dihydro-1H-phenalen-1-amine hydrochloride involves several steps. One common method includes the reduction of phenalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere . Industrial production methods may involve large-scale reduction and amination processes, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

2,3-dihydro-1H-phenalen-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,3-dihydro-1H-phenalen-1-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and studying its pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-phenalen-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

2,3-dihydro-1H-phenalen-1-amine hydrochloride can be compared with other similar compounds such as:

    Phenalene: The parent compound, which lacks the amine group and hydrochloride salt.

    1-aminophenalene: A similar compound with an amine group at a different position.

    2,3-dihydro-1H-phenalen-1-ol: A hydroxyl derivative of phenalene.

The uniqueness of this compound lies in its specific amine group placement and its hydrochloride salt form, which can influence its solubility and reactivity .

Properties

IUPAC Name

2,3-dihydro-1H-phenalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10;/h1-6,12H,7-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXGDIQKIHAQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2C(=CC=C3)C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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